molecular formula C20H27NaO5S B12516150 Sodium 8-carboxy-2-isopropyl-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthrene-3-sulfonate

Sodium 8-carboxy-2-isopropyl-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthrene-3-sulfonate

Katalognummer: B12516150
Molekulargewicht: 402.5 g/mol
InChI-Schlüssel: RCVIHORGZULVTN-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eigenschaften

Molekularformel

C20H27NaO5S

Molekulargewicht

402.5 g/mol

IUPAC-Name

sodium;8-carboxy-4b,8-dimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3-sulfonate

InChI

InChI=1S/C20H28O5S.Na/c1-12(2)14-10-13-6-7-17-19(3,8-5-9-20(17,4)18(21)22)15(13)11-16(14)26(23,24)25;/h10-12,17H,5-9H2,1-4H3,(H,21,22)(H,23,24,25);/q;+1/p-1

InChI-Schlüssel

RCVIHORGZULVTN-UHFFFAOYSA-M

Kanonische SMILES

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)S(=O)(=O)[O-].[Na+]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Ecabet sodium can be synthesized through various methods. One common method involves the sulfonation of dehydroabietic acid, which is derived from pine resin . The sulfonation reaction typically uses sulfur trioxide or chlorosulfonic acid as reagents. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonated product. Industrial production methods often involve the preparation of ecabet sodium granules, which improve the taste and patient compliance .

Analyse Chemischer Reaktionen

Ecabet sodium undergoes several types of chemical reactions, including:

    Oxidation: Ecabet sodium can be oxidized to form various oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions of ecabet sodium are less common but can be carried out using reducing agents like sodium borohydride.

    Substitution: Ecabet sodium can undergo substitution reactions, particularly at the sulfonate group. Common reagents for these reactions include alkyl halides and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

Ecabet sodium is unique compared to other gastro-protective agents due to its dual action on mucin production and inhibition of Helicobacter pylori. Similar compounds include:

    Sucralfate: Like ecabet sodium, sucralfate forms a protective barrier on the gastric mucosa but does not inhibit Helicobacter pylori.

    Misoprostol: Misoprostol increases mucus and bicarbonate production but lacks the antibacterial properties of ecabet sodium.

    Bismuth Subsalicylate: This compound also has antibacterial properties against Helicobacter pylori but does not enhance mucin production.

Ecabet sodium’s combination of mucin production enhancement and antibacterial activity makes it a unique and valuable therapeutic agent.

Biologische Aktivität

Sodium 8-carboxy-2-isopropyl-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthrene-3-sulfonate, commonly known as Ecabet sodium , is a compound primarily recognized for its gastroprotective properties. This article delves into its biological activity, mechanisms of action, and therapeutic applications, supported by research findings and data tables.

Basic Information

PropertyDetails
Molecular Formula C20_{20}H27_{27}NaO5_5S
Molecular Weight 402.5 g/mol
CAS Number 86408-72-2
IUPAC Name Sodium; 8-carboxy-4b,8-dimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3-sulfonate
Appearance White to almost white powder

Solubility

Ecabet sodium is soluble in methanol and exhibits stability under standard conditions. Its purity is typically greater than 98% as determined by HPLC methods .

Ecabet sodium exerts its biological effects through several key mechanisms:

  • Inhibition of Helicobacter pylori : It reduces the survival of H. pylori by inhibiting urease activity and promoting bacterial clearance from the gastric mucosa .
  • Inhibition of Pepsin Activity : The compound inhibits pepsin in gastric juices, thereby protecting the gastric mucosa from digestive damage .
  • Enhancement of Mucin Production : Ecabet sodium increases mucin secretion from goblet cells, which is crucial for maintaining the protective epithelial barrier in both the gastrointestinal tract and ocular surface .
  • Nitric Oxide Synthesis : The compound promotes neuronal nitric oxide synthase-derived nitric oxide synthesis, contributing to gastric adaptive relaxation and alleviating functional dyspepsia symptoms.

Therapeutic Applications

Ecabet sodium is primarily utilized in the treatment of:

  • Gastric Ulcers : It serves as a gastroprotective agent that enhances mucosal defense mechanisms.
  • Gastritis : The compound aids in reducing inflammation and promoting healing in the gastric lining.
  • Dry Eye Syndrome : Its ability to increase mucin production makes it beneficial for treating ocular surface diseases .

Case Studies and Research Findings

Several studies have highlighted the efficacy of Ecabet sodium:

  • Antiulcer Activity : A study demonstrated that Ecabet sodium significantly reduced ulcer formation in animal models by enhancing mucosal defense and inhibiting pepsin activity .
  • Impact on Mucin Production : Research indicated that treatment with Ecabet sodium led to a notable increase in mucin secretion from conjunctival goblet cells, providing a therapeutic approach for dry eye syndrome .
  • Urease Inhibition Studies : Clinical investigations have shown that Ecabet sodium effectively inhibits urease activity in acidic environments, demonstrating its potential against H. pylori-induced gastric disorders .

Summary of Key Research Findings

Study FocusFindings
Antiulcer EfficacySignificant reduction in ulcer formation
Mucin ProductionIncreased secretion from goblet cells
Urease InhibitionEffective inhibition in acidic conditions

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.